molecular formula C7H7FO2 B3043972 2-Fluoro-3-(hydroxymethyl)phenol CAS No. 960001-66-5

2-Fluoro-3-(hydroxymethyl)phenol

Cat. No.: B3043972
CAS No.: 960001-66-5
M. Wt: 142.13 g/mol
InChI Key: ZFMHUICCOQUFDS-UHFFFAOYSA-N
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Description

2-Fluoro-3-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7FO2 It is a derivative of phenol, where the hydroxyl group is substituted with a fluorine atom at the second position and a hydroxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorophenol with formaldehyde under basic conditions. The reaction proceeds as follows:

    Starting Materials: 2-Fluorophenol and formaldehyde.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic attack of the hydroxymethyl group on the aromatic ring.

    Product Isolation: The product is then isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-fluoro-3-formylphenol using a suitable catalyst such as palladium on carbon. This method offers higher yields and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: 2-Fluoro-3-carboxyphenol.

    Reduction: 2-Fluoro-3-methylphenol.

    Substitution: 2-Amino-3-(hydroxymethyl)phenol or 2-Thio-3-(hydroxymethyl)phenol.

Scientific Research Applications

2-Fluoro-3-(hydroxymethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, where its unique properties can enhance product performance.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(hydroxymethyl)phenol
  • 3-Fluoro-2-(hydroxymethyl)phenol
  • 2-Fluoro-3-methylphenol

Uniqueness

2-Fluoro-3-(hydroxymethyl)phenol is unique due to the specific positioning of the fluorine and hydroxymethyl groups on the phenol ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and binding affinities, leading to its unique applications in research and industry.

Properties

IUPAC Name

2-fluoro-3-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMHUICCOQUFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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